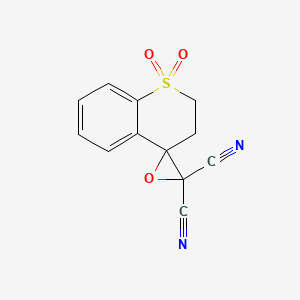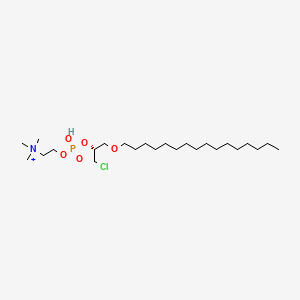
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine is a synthetic ether lipid. It is structurally related to platelet-activating factors, which are known for their role in various biological processes, including inflammation and thrombosis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with hexadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride, resulting in acetylated products. Subsequent selective hydrolysis and further reactions yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that reaction conditions are optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques to handle larger quantities of reactants and products.
化学反应分析
Types of Reactions
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form different derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the glycerol backbone.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrolysis: Typically carried out under acidic or basic conditions.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
科学研究应用
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine has several scientific research applications:
Chemistry: Used as a model compound to study ether lipid chemistry.
Biology: Investigated for its role in cell membrane dynamics and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in inflammatory and cardiovascular diseases.
Industry: Utilized in the development of lipid-based drug delivery systems.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as G-protein-coupled receptors. These interactions can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact mechanism of action may vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Another ether lipid with similar biological activities.
1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine: Structurally similar but with a longer alkyl chain.
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine): Known for its antitumor properties
Uniqueness
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine is unique due to the presence of the chlorine atom, which can be substituted to create various derivatives with distinct biological activities. This makes it a versatile compound for research and potential therapeutic applications .
属性
CAS 编号 |
130157-45-8 |
|---|---|
分子式 |
C24H52ClNO5P+ |
分子量 |
501.1 g/mol |
IUPAC 名称 |
2-[[(2R)-1-chloro-3-hexadecoxypropan-2-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-23-24(22-25)31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m0/s1 |
InChI 键 |
ICOULMOAFATEPR-DEOSSOPVSA-O |
手性 SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CCl)OP(=O)(O)OCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)OP(=O)(O)OCC[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


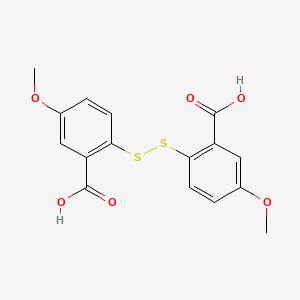
![(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12812968.png)
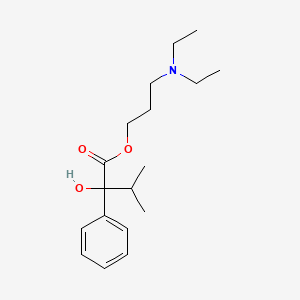
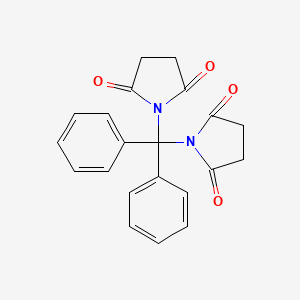

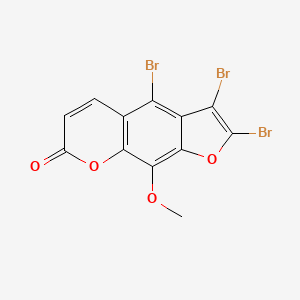
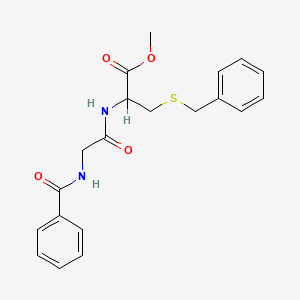
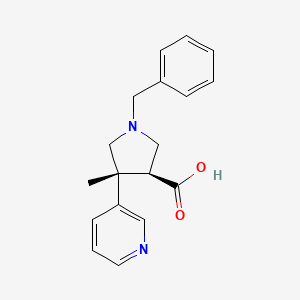
![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)
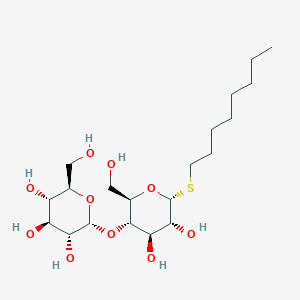

![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)
